molecular formula C22H16F2N4O2 B5581033 N'~1~,N'~4~-bis(2-fluorobenzylidene)terephthalohydrazide

N'~1~,N'~4~-bis(2-fluorobenzylidene)terephthalohydrazide

Cat. No.: B5581033
M. Wt: 406.4 g/mol
InChI Key: CJLDOMORNVAJOW-BKHCZYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~4~-bis(2-fluorobenzylidene)terephthalohydrazide is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.12413209 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensors

Researchers have developed a hydrazone-based chemosensor for the highly selective and sensitive detection of Al(III) ions, showcasing its application in environmental monitoring and the detection of explosives like picric acid through fluorescence quenching. This reversible behavior towards Al(III) ions demonstrates the chemosensor's potential in creating molecular logic gates, highlighting its importance in analytical chemistry and environmental science (Sharma et al., 2019).

Catalysis

A binuclear oxovanadium(V) complex, synthesized from bis(2-hydroxybenzylidene)terephthalohydrazide, has been utilized as a catalyst for the efficient oxidation of saturated hydrocarbons with hydrogen peroxide, demonstrating its utility in organic synthesis and industrial applications. This complex exhibits very high turnover numbers, indicating its efficiency and potential as a catalyst for various organic reactions (Sutradhar et al., 2013).

Oxidation Reactions

Research has also been conducted on the synthesis of dinuclear and tetranuclear copper(II) complexes of bis(2-hydroxybenzylidene)isophthalohydrazide for the microwave-assisted oxidation of alcohols and the peroxidative oxidation of alkanes under mild conditions. These complexes have been characterized and found to exhibit high activity for oxidation reactions, showcasing their potential in green chemistry and sustainable processes (Sutradhar et al., 2018).

Palladium Nanocomposite Catalyst

A terephthalic acid-derived ligand has been reported for the synthesis of a heterogeneous palladium nanocomposite, acting as an efficient catalyst precursor for Mizoroki–Heck coupling reactions. This highlights its application in the development of new catalysts for C–C coupling reactions, an essential process in pharmaceuticals and material science (Kumara et al., 2017).

Sensing and Detection

Another study showcases the synthesis of an environmentally benign chemosensor probe for the detection of cysteine, demonstrating the potential of N'1,N'4-bis(2-fluorobenzylidene)terephthalohydrazide derivatives in biomedical applications and the selective detection of amino acids in complex biological systems (Murugan et al., 2020).

Properties

IUPAC Name

1-N,4-N-bis[(E)-(2-fluorophenyl)methylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c23-19-7-3-1-5-17(19)13-25-27-21(29)15-9-11-16(12-10-15)22(30)28-26-14-18-6-2-4-8-20(18)24/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDOMORNVAJOW-BKHCZYBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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